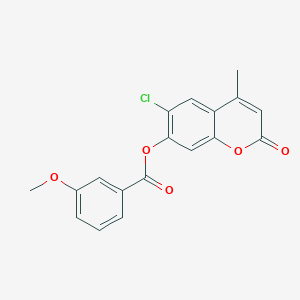
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as CMOB, is a synthetic compound that has been used in various scientific research studies. This molecule belongs to the class of coumarin derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. However, it has been proposed that 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce inflammation by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce the levels of glucose and cholesterol in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in lab experiments is its potential therapeutic properties. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the future directions is to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate and its potential targets. In addition, future studies should focus on improving the solubility and bioavailability of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate to enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the safety and toxicity of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in animal models and humans.
Conclusion
In conclusion, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound that has been used in various scientific research studies. It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been synthesized using different methods, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent and to elucidate its mechanism of action.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the most commonly used methods is the condensation reaction between 6-chloro-4-methylcoumarin-3-carboxylic acid and 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification using column chromatography.
Applications De Recherche Scientifique
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in different animal models, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-6-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-4-3-5-12(7-11)22-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGIJXHWHTZIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
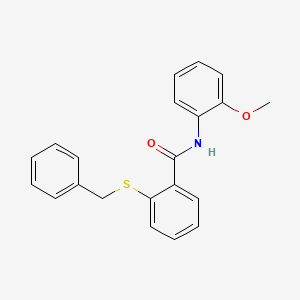
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
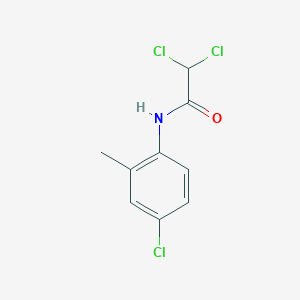
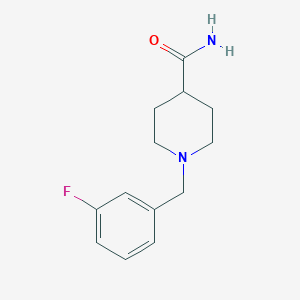
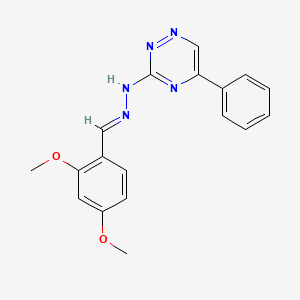
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
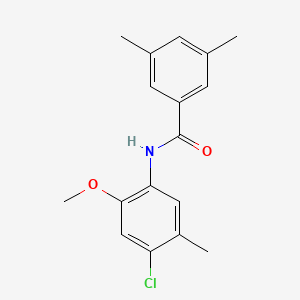
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)